N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration. One common method involves the use of ethanol as a solvent and a piperidine catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: This compound also exhibits antibacterial activity but has a different substitution pattern on the benzothiazole ring.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have been studied for their antibacterial properties and show variable activity against different bacterial strains.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(13-6-5-7-14(12-13)23(25)26)21-16-9-2-1-8-15(16)20-22-17-10-3-4-11-18(17)27-20/h1-12H,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKLIYACMLCYBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.